2-Oxabicyclo[2.2.2]octane-4-carboxylic acid
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Overview
Description
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It is a type of carboxylic acid that contains a 2-oxabicyclo[2.2.2]octane structure .
Synthesis Analysis
The synthesis of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process is part of a larger study on the design, synthesis, and validation of new saturated bioisosteres with improved physicochemical properties .Molecular Structure Analysis
The molecular structure of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is characterized by a 2-oxabicyclo[2.2.2]octane core . The stereochemistry of the alicyclic structures has a significant effect on the properties of the compound .Chemical Reactions Analysis
The compound is involved in various chemical reactions, including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . For instance, it undergoes ring-opening polymerization (ROP) to synthesize polyesters with alicyclic moieties in the polymer backbone .Scientific Research Applications
Bioisostere of the Phenyl Ring
“2-Oxabicyclo[2.2.2]octane-4-carboxylic acid” has been identified as a new bioisostere of the phenyl ring . A bioisostere is a compound or group that has similar physical or chemical properties to another, and can be used as a replacement in drug design. This opens up new possibilities for the development of novel drugs with improved properties .
Improvement of Physicochemical Properties
In the drug Imatinib, replacing the phenyl ring with “2-Oxabicyclo[2.2.2]octane-4-carboxylic acid” led to an improvement in physicochemical properties. This includes increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Development of New Bioactive Analogues
The replacement of the phenyl ring in the drug Vorinostat with “2-Oxabicyclo[2.2.2]octane-4-carboxylic acid” resulted in a new bioactive analogue of the drug . This suggests that the compound could be used to create new versions of existing drugs with potentially improved efficacy or safety profiles .
Drug Discovery Projects
The study of “2-Oxabicyclo[2.2.2]octane-4-carboxylic acid” enhances the repertoire of available saturated bioisosteres of (hetero)aromatic rings for use in drug discovery projects . This could lead to the development of new therapeutic agents with improved properties .
Future Directions
The future directions for the use of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid could involve further exploration of its potential applications in the synthesis of polyesters and other compounds . Its role as a new saturated bioisostere with improved physicochemical properties also suggests potential applications in drug discovery .
properties
IUPAC Name |
2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJTZQUTKHEYDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.2.2]octane-4-carboxylic acid | |
CAS RN |
2168906-49-6 |
Source
|
Record name | 2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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